methyl 3-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)-4-methoxybenzoate
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Description
Methyl 3-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)-4-methoxybenzoate is a useful research compound. Its molecular formula is C16H18ClNO6S2 and its molecular weight is 419.89. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a thiophene ring, which is a common structural motif in many biologically active compounds . Thiophene derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
The exact mode of action would depend on the specific target of the compound. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent it from catalyzing its reaction .
Biochemical Pathways
Thiophene derivatives can be involved in a variety of biochemical pathways, depending on their specific targets. They might affect signal transduction pathways, metabolic pathways, or other cellular processes .
Pharmacokinetics
The pharmacokinetic properties of the compound would depend on factors like its chemical structure, formulation, route of administration, and individual patient characteristics. Generally, thiophene derivatives can be well absorbed and distributed in the body, but their metabolism and excretion can vary .
Result of Action
The molecular and cellular effects of the compound would depend on its specific mode of action and biochemical pathways it affects. It might lead to changes in cellular signaling, gene expression, metabolic activity, or other cellular functions .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors, such as pH, temperature, presence of other substances, and individual patient characteristics .
Properties
IUPAC Name |
methyl 3-[[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]sulfamoyl]-4-methoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO6S2/c1-22-11-5-4-10(16(19)24-3)8-14(11)26(20,21)18-9-12(23-2)13-6-7-15(17)25-13/h4-8,12,18H,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVBKOAQHJTXQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC(C2=CC=C(S2)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.